molecular formula C11H14F2N2O2 B8531581 (6-Difluoromethyl-pyridin-3-yl)-carbamic acid tert-butyl ester

(6-Difluoromethyl-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No. B8531581
M. Wt: 244.24 g/mol
InChI Key: ZBVKPKQBCOPFPB-UHFFFAOYSA-N
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Patent
US08193362B2

Procedure details

The compound obtained in Step B (5.57 g) was dissolved in ethanol (110 ml) and after degassing, palladium on charcoal (10% by weight) (1 g) was added. Under a hydrogen atmosphere, the reaction mixture was stirred at ambient temperature for 5 hours. Filtration on Celite® furnished (6-difluoromethyl-pyridin-3-yl)-carbamic acid tert-butyl ester (4.8 g) as a foam. MS (ES+) 245/246 (MH+); 1H NMR (400 MHz, CDCl3) 1.54 (s, 9H), 7.15 (t, 1H), 7.91 (m, 1H), 9.03 (m, 1H), 9.33 (m, 2H).
Name
compound
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:9]=[N:10][C:11]([C:14](Cl)([F:16])[F:15])=[CH:12][CH:13]=1)([CH3:4])([CH3:3])[CH3:2]>C(O)C>[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:9]=[N:10][C:11]([CH:14]([F:15])[F:16])=[CH:12][CH:13]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
compound
Quantity
5.57 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1)C(F)(F)Cl)=O
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Under a hydrogen atmosphere, the reaction mixture was stirred at ambient temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after degassing
ADDITION
Type
ADDITION
Details
palladium on charcoal (10% by weight) (1 g) was added
FILTRATION
Type
FILTRATION
Details
Filtration on Celite®

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1C=NC(=CC1)C(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.